2-Bromo-7-nitrobenzo[d]thiazole
Description
Overview of Heterocyclic Scaffolds in Modern Chemical Research
Heterocyclic compounds are a cornerstone of modern chemical and pharmaceutical research, distinguished by their cyclic structures containing at least one heteroatom, such as nitrogen, sulfur, or oxygen. pnrjournal.comresearchgate.net These molecular frameworks are not merely chemical curiosities; they are fundamental to life and are widely distributed in nature. psu.edu Their prevalence in numerous biological molecules underscores their importance. nih.gov
In medicinal chemistry, heterocyclic scaffolds are vital for drug discovery and development. pnrjournal.comjmchemsci.com Their unique structural characteristics provide a wide array of pharmacological activities, making them promising candidates for novel therapeutic agents. pnrjournal.comresearchgate.net The ability to modify these scaffolds allows researchers to fine-tune chemical and biological properties, leading to the synthesis of derivatives with enhanced efficacy. pnrjournal.com Many commercially available drugs feature a pyrazole (B372694) core, highlighting the therapeutic potential of heterocyclic structures. researchgate.net The continuous development of new synthetic methods to create functionalized heterocyclic compounds is crucial for expanding the landscape of potential drug candidates. jmchemsci.com
Importance of the Benzothiazole (B30560) Nucleus in Advanced Synthetic and Medicinal Chemistry
Within the vast family of heterocyclic compounds, the benzothiazole nucleus holds a position of particular importance. benthamscience.com This structure, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a key component in a multitude of natural and synthetic molecules with significant biological activity. benthamscience.comnih.gov The benzothiazole scaffold is recognized for its versatility and is associated with a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, antitumor, and antidiabetic properties. psu.edunih.govtandfonline.comjchemrev.com
The inherent chemical properties of the benzothiazole ring system make it an attractive moiety for medicinal chemists. tandfonline.com Its planar structure and the presence of both nitrogen and sulfur heteroatoms facilitate interactions with various biological targets. jchemrev.com Research has shown that substitutions on the benzothiazole core, particularly at the C-2 position, can significantly influence its biological activity, making it a prime target for synthetic modification in the quest for new therapeutic agents. benthamscience.com
Positioning of 2-Bromo-7-nitrobenzo[d]thiazole within the Benzothiazole Compound Class for Academic Inquiry
This compound is a specific derivative within the larger class of benzothiazole compounds. Its chemical structure is defined by a benzothiazole core substituted with a bromine atom at the 2-position and a nitro group at the 7-position of the benzene ring. This particular arrangement of substituents makes it a valuable compound for academic and synthetic research.
While extensive literature dedicated solely to this compound is not abundant, its structure suggests its role as a key intermediate in the synthesis of more complex molecules. The presence of the bromo and nitro groups provides reactive sites for further chemical transformations. For instance, similar brominated benzothiazoles are used as precursors in the synthesis of conjugated materials and other functional organic compounds. researchgate.net The study of such substituted benzothiazoles is crucial for understanding structure-activity relationships (SAR), where the type and position of substituents are correlated with biological or chemical function. jchemrev.com
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 2-bromo-7-nitro-1,3-benzothiazole uni.lu |
| Molecular Formula | C7H3BrN2O2S uni.luabichem.com |
| Molecular Weight | 259.08 g/mol |
| CAS Number | 3507-49-1 abichem.com |
| Canonical SMILES | C1=CC2=C(C(=C1)N+[O-])SC(=N2)Br uni.lu |
| InChIKey | PWPBTTMQBPXQDY-UHFFFAOYSA-N uni.lu |
Strategic Relevance of Bromo and Nitro Substituents in Chemical Functionality and Research Objectives
The strategic placement of bromo and nitro substituents on the benzothiazole scaffold is pivotal to the chemical reactivity and research utility of this compound.
The bromo group at the 2-position is a versatile functional group in organic synthesis. The carbon-bromine bond in such aromatic systems can readily participate in a variety of cross-coupling reactions, such as Suzuki and Stille reactions. nih.gov This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more elaborate molecular architectures. The bromine atom also influences the electronic properties of the molecule, often enhancing its utility in materials science, for example, by improving properties relevant to nonlinear optics. researchgate.net In many heterocyclic systems, brominated derivatives serve as essential building blocks for creating complex, functional molecules. researchgate.netnih.gov
The nitro group at the 7-position is a strong electron-withdrawing group. Its presence significantly modifies the electronic landscape of the benzothiazole ring system, which can influence the molecule's reactivity and its interactions with biological targets. rsc.org Nitroaromatic compounds are known for their distinct electronic and optical properties. rsc.org Furthermore, the nitro group itself is a functional handle that can be chemically transformed, most commonly reduced to an amino group. This amino derivative can then serve as a precursor for a wide range of subsequent chemical modifications, further expanding the synthetic possibilities.
In concert, the bromo and nitro groups make this compound a highly functionalized and reactive building block, ideal for creating diverse libraries of compounds for screening in drug discovery and for the development of novel organic materials.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBTTMQBPXQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738635 | |
| Record name | 2-Bromo-7-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-49-1 | |
| Record name | 2-Bromo-7-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 7 Nitrobenzo D Thiazole and Its Advanced Derivatives
Direct Synthesis Approaches
Direct synthesis approaches involve the functionalization of a pre-existing benzo[d]thiazole core. These methods typically rely on electrophilic aromatic substitution reactions to introduce the nitro and bromo groups at specific positions on the benzene (B151609) ring of the benzothiazole (B30560) system. The regioselectivity of these reactions is a critical aspect, governed by the electronic properties of the benzothiazole ring and any existing substituents.
Electrophilic Aromatic Nitration of Benzo[d]thiazole Derivatives
The introduction of a nitro group onto the benzothiazole ring is typically achieved through electrophilic aromatic nitration. This reaction involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. google.comresearchgate.net The position of nitration on the benzothiazole ring is influenced by the directing effects of the thiazole (B1198619) ring itself and any other substituents present.
For instance, the nitration of 2-substituted benzothiazoles can lead to a mixture of isomers. The presence of a deactivating group at the 2-position can influence the regiochemical outcome of the nitration. While specific studies on the direct nitration of 2-bromobenzothiazole (B1268465) to yield the 7-nitro derivative are not extensively detailed in the reviewed literature, related transformations provide insight. For example, the nitration of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) with 70% nitric acid at 95°C yields a mixture including 4-bromo-7-nitro-2,1,3-benzothiadiazole, demonstrating that nitration can occur at the 7-position in a brominated benzothiadiazole system. mdpi.com
Table 1: Examples of Nitration on Benzothiazole-Related Scaffolds This table is generated based on analogous reactions due to the lack of specific data for the direct nitration of 2-bromobenzothiazole to 2-bromo-7-nitrobenzo[d]thiazole.
| Starting Material | Nitrating Agent | Conditions | Product(s) | Reference |
| 4,7-Dibromo-2,1,3-benzothiadiazole | 70% Nitric Acid | 95°C, 5.5 hours | 4-Bromo-7-nitro-2,1,3-benzothiadiazole and 4,5,7-tribromo-2,1,3-benzothiadiazole | mdpi.com |
| 2-Amino-6-nitrobenzothiazole (B160904) | - | - | Used as a precursor for further derivatization | nih.gov |
Regioselective Bromination Strategies on Nitrated Benzothiazoles
The bromination of a nitrated benzothiazole, such as 7-nitrobenzo[d]thiazole (B1583935), is another direct approach to access the target compound. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. Therefore, its presence on the benzothiazole ring will significantly influence the position of subsequent bromination.
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of brominating agent and reaction conditions can be tuned to achieve the desired regioselectivity. For example, the use of NBS in the presence of an acid catalyst or under microwave irradiation has been shown to be effective for the regioselective halogenation of various heterocyclic compounds. nih.gov While a specific protocol for the C2-bromination of 7-nitrobenzo[d]thiazole is not explicitly available, the general principles of electrophilic halogenation on deactivated aromatic systems would apply. Theoretical analyses and experimental verifications on other aromatic systems have shown that the regioselectivity of electrophilic bromination can be predicted and controlled. mdpi.comnih.gov
Sequential Introduction of Bromo and Nitro Functional Groups
A logical direct synthesis would involve the sequential introduction of the bromo and nitro groups onto the benzothiazole core. This could proceed via two main pathways:
Bromination followed by Nitration: This would involve the initial bromination of benzothiazole to form 2-bromobenzothiazole. Subsequent nitration of 2-bromobenzothiazole would then be carried out. The bromine atom at the 2-position would influence the regioselectivity of the nitration.
Nitration followed by Bromination: This pathway would start with the nitration of benzothiazole to produce a mixture of nitrobenzothiazoles, from which the 7-nitro isomer would be isolated. Subsequent bromination at the 2-position would then yield the final product.
The synthesis of 2,6-dibromobenzothiazole (B1326401) has been reported via the reaction of benzothiazole with N-bromosuccinimide and titanium dioxide in chloroform, demonstrating a method for introducing bromine onto the benzothiazole core. google.com The subsequent nitration of a brominated benzothiazole would need to be carefully controlled to achieve the desired 7-nitro substitution.
Precursor-Based Synthetic Routes
Precursor-based synthetic routes involve the construction of the benzothiazole ring from appropriately substituted precursors that already contain the bromo and/or nitro functionalities. These methods often offer better control over the final substitution pattern.
Cyclization Reactions from Substituted 2-Aminothiophenol (B119425) Derivatives
One of the most common and versatile methods for the synthesis of benzothiazoles is the cyclization of 2-aminothiophenol derivatives with various electrophilic partners. acs.orgnih.govorganic-chemistry.org To synthesize this compound via this route, a plausible precursor would be 2-amino-6-nitrothiophenol.
The synthesis of substituted 2-aminothiophenols can be challenging as they are prone to oxidation. rsc.org However, methods have been developed for their in situ generation and subsequent cyclization. For the synthesis of the target compound, 2-amino-6-nitrothiophenol could be reacted with a reagent that provides the C2-bromo functionality. For example, the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate (B1210189) in the presence of bromine has been used to synthesize 2-amino-4-chloro-5-nitro-benzothiazole, showcasing a cyclization approach to form a substituted benzothiazole ring. researchgate.net
Table 2: Examples of Benzothiazole Synthesis from 2-Aminothiophenol Derivatives
| 2-Aminothiophenol Derivative | Reagent | Catalyst/Conditions | Product | Reference |
| 2-Aminothiophenol | Aldehydes | H₂O₂/HCl, Ethanol (B145695), rt | 2-Substituted benzothiazoles | iau.ir |
| 2-Aminothiophenol | Carboxylic Acids | Methanesulfonic acid/Silica gel | 2-Substituted benzothiazoles | iau.ir |
| 2-Aminothiophenol | β-Diketones | Brønsted acid, oxidant- and metal-free | 2-Substituted benzothiazoles | organic-chemistry.org |
| 3-Chloro-4-nitro-aniline | Potassium thiocyanate, Bromine | Glacial acetic acid | 2-Amino-4-chloro-5-nitro-benzothiazole | researchgate.net |
Multi-component Reactions for Thiazole Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like benzothiazoles in a single step from three or more starting materials. acs.orgiau.irnih.gov These reactions often proceed through a cascade of transformations, leading to the rapid assembly of the target scaffold.
While a specific MCR for the direct synthesis of this compound is not documented in the reviewed literature, various MCRs have been developed for the synthesis of other substituted thiazole derivatives. nih.goviau.ir For example, the reaction of arylglyoxal, indole, and aryl thioamides in acetic acid provides trisubstituted thiazoles. acs.org The development of a suitable MCR for this compound would require the careful selection of starting materials that contain the necessary bromo and nitro functionalities.
Optimization of Reaction Conditions and Process Efficiency
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters. These include the choice of solvent, the catalyst system, temperature, and reaction time.
The selection of an appropriate solvent system is crucial for controlling reaction kinetics and selectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed in the synthesis of benzothiazole derivatives. mdpi.comresearchgate.net These solvents can facilitate the dissolution of reactants and intermediates, thereby increasing the reaction rate. For instance, in the synthesis of 2-substituted benzothiazoles, a comparative study showed that a mixture of toluene (B28343) and DMSO or chlorobenzene (B131634) and DMSO can significantly influence the reaction outcome. mdpi.com In some cases, solvent-free conditions have been explored to develop more environmentally friendly protocols, leading to excellent yields and short reaction times. researchgate.net
A study on the formation of benzothiazoles from 1,2-aminothiophenol and acetyl chloride highlighted the significant role of the reaction medium. While no significant conversion was observed in the absence of water, the addition of a protic solvent like water or methanol (B129727) was found to be crucial for the reaction to proceed, even at room temperature without the need for strong acids or metal catalysts. researchgate.net
Table 1: Effect of Different Solvents on the Synthesis of a Benzothiazole Derivative
| Entry | Solvent | Yield (%) | Reference |
| 1 | Toluene | Low | mdpi.com |
| 2 | Chlorobenzene | Low | mdpi.com |
| 3 | DMF | Moderate | mdpi.com |
| 4 | DMSO | High | mdpi.com |
| 5 | Toluene/DMSO | High | mdpi.com |
| 6 | Chlorobenzene/DMSO | High | mdpi.com |
| 7 | Solvent-free | Excellent | researchgate.net |
| 8 | Water | Significant Conversion | researchgate.net |
This table is generated based on findings from multiple sources and may not represent a single experiment.
Catalysts play a pivotal role in the synthesis of benzothiazoles, influencing both the reaction yield and selectivity. A variety of catalysts have been investigated for their efficacy.
Iron(III) Chloride (FeCl₃): FeCl₃ has been utilized as a catalyst in the synthesis of fused benzoimidazothiazole derivatives through aerobic oxidative cyclization. nih.gov In a study, FeCl₃-doped polyaniline nanoparticles were shown to efficiently catalyze the synthesis of 2-substituted benzimidazoles. lookchem.com The catalyst's reusability without a significant decrease in activity makes it a practical choice for sustainable synthesis. lookchem.com
Palladium-based Catalysts: Palladium catalysts are instrumental in C-H functionalization and cross-coupling reactions for the synthesis of 2-substituted benzothiazoles. researchgate.netrsc.org A palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has been developed, demonstrating high functional group tolerance. rsc.org Another study reported a room-temperature palladium-catalyzed C-H functionalization of benzothiazole with iodo(hetero)arenes, highlighting the mild nature of the protocol. chemrxiv.org The catalytic system often involves a combination of a palladium salt, a copper co-catalyst, and a phase-transfer agent to achieve high yields. researchgate.net
Copper-based Catalysts: Copper-catalyzed methods are also prevalent for the synthesis of 2-substituted benzothiazoles. For example, the condensation of 2-aminobenzenethiols with nitriles is efficiently catalyzed by copper(II) acetate (B1210297) in ethanol, offering a practical and environmentally friendly approach. organic-chemistry.org
Table 2: Comparison of Different Catalyst Systems in Benzothiazole Synthesis
| Catalyst System | Reaction Type | Yield | Reference |
| FeCl₃/ZnI₂ | Aerobic Oxidative Cyclization | Good | nih.gov |
| FeCl₃/Polyaniline | Condensation | Excellent | lookchem.com |
| Pd(II)/Cu(I)/Bu₄NBr | C-H Functionalization/C-S Bond Formation | High | researchgate.net |
| Pd(OAc)₂/Ag₂O | C-H Functionalization | Good | chemrxiv.org |
| Cu(OAc)₂/Et₃N | Condensation | Excellent | organic-chemistry.org |
This table is a compilation of data from various studies and illustrates the versatility of different catalysts.
Temperature and reaction time are critical parameters that must be carefully controlled to maximize yield and minimize the formation of byproducts. The optimal temperature for benzothiazole synthesis can vary significantly depending on the specific reaction and catalyst used. For instance, some reactions proceed efficiently at room temperature, particularly with highly active catalysts or under solvent-free conditions. researchgate.netchemrxiv.org Other methods may require elevated temperatures, such as refluxing in a solvent, to drive the reaction to completion. nih.gov
Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction rate and selectivity. researchgate.net For example, in a one-pot synthesis of 2-iminothiazolines, increasing the temperature from 100 °C to 110 °C did not improve the yield, indicating that higher temperatures are not always beneficial. researchgate.net Similarly, reaction times can range from a few minutes to several hours, and their optimization is crucial for process efficiency. mdpi.comresearchgate.net
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of benzothiazoles, particularly in terms of scalability and safety. researchgate.net Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and higher yields. The small reaction volumes within the reactor at any given time enhance safety, especially when dealing with hazardous reagents or exothermic reactions.
Green Chemistry Principles in the Synthesis of Substituted Benzothiazoles
The application of green chemistry principles is increasingly important in the synthesis of benzothiazole derivatives to minimize environmental impact and enhance sustainability. mdpi.comnih.govnih.gov Key strategies include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
Several studies have focused on developing greener synthetic routes. For example, the use of water as a solvent has been shown to be effective and environmentally friendly. researchgate.net Catalyst- and supporting-electrolyte-free electrosynthesis in continuous flow has also been reported as a green method. nih.gov Additionally, visible-light-promoted reactions offer a mild and environmentally friendly alternative to traditional methods that often require harsh conditions. nih.gov The use of recyclable catalysts, such as FeCl₃-doped polyaniline nanoparticles or heterogeneous catalysts on supports like alumina, aligns with the principles of green chemistry by reducing waste and catalyst consumption. lookchem.comnih.gov Solvent-free reactions, where the reactants themselves act as the reaction medium, represent another significant step towards greener synthesis. researchgate.net
Table 3: Application of Green Chemistry Principles in Benzothiazole Synthesis
| Green Chemistry Principle | Application in Benzothiazole Synthesis | Reference |
| Use of Safer Solvents | Employing water as a reaction medium. | researchgate.net |
| Use of Renewable Feedstocks | Not explicitly detailed for this compound in the provided results. | |
| Atom Economy | One-pot synthesis and tandem reactions to minimize waste. | organic-chemistry.org |
| Design for Energy Efficiency | Microwave-assisted synthesis and reactions at room temperature. | mdpi.comresearchgate.net |
| Use of Catalysis | Employing reusable heterogeneous catalysts like FeCl₃/polyaniline. | lookchem.com |
| Prevention of Waste | Solvent-free reaction conditions. | researchgate.net |
Chemical Reactivity and Advanced Transformation Pathways of 2 Bromo 7 Nitrobenzo D Thiazole
Reactions Involving the Nitro Group
The nitro group at the 7-position is a key functional group that can be readily transformed, providing a gateway to a variety of amino derivatives and other substituted analogues.
The reduction of the nitro group to a primary amine is one of the most fundamental and widely utilized transformations for nitroaromatic compounds. This conversion is crucial for the synthesis of various derivatives, as the resulting amino group can be further functionalized. Standard methods for this reduction include catalytic hydrogenation and chemical reduction using metals in acidic media or other reducing agents.
For instance, the reduction of related nitrobenzothiazoles, such as 2-amino-6-nitrobenzothiazole (B160904), is well-documented. rjpbcs.com In a typical procedure, 2-amino-6-nitrobenzothiazole is dissolved in a suitable solvent like ethanol (B145695) and subjected to nitration with nitric acid in the presence of sulfuric acid. rjpbcs.com The subsequent reduction to the amine is a standard follow-up step in many synthetic sequences.
Commonly employed conditions for the reduction of a nitro group on the benzothiazole (B30560) scaffold include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni), on a solid support like carbon (C). It is generally a clean and efficient method.
Chemical Reduction: A variety of chemical reducing agents can be used. A classic method is the use of a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). rjpbcs.com
The resulting 2-bromo-7-aminobenzo[d]thiazole is a valuable intermediate for further synthetic modifications, including diazotization reactions and amide bond formations.
Nucleophilic aromatic substitution (SNAr) reactions typically occur on aromatic rings that are activated by one or more strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group. nih.gov In the case of 2-Bromo-7-nitrobenzo[d]thiazole, the nitro group at the 7-position significantly activates the benzene (B151609) part of the bicyclic system.
While the displacement of a nitro group itself is less common than the displacement of a halide, it can occur under specific conditions with potent nucleophiles. The mechanism generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. nih.govyoutube.com The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group. youtube.com Computational studies on related dinitro-substituted compounds have shown that these reactions can also proceed via a concerted (cSNAr) mechanism. nih.gov The regioselectivity of such reactions on dinitroquinazoline-4-one has been investigated, providing insight into the factors governing which nitro group is substituted. rsc.org
Reactions Involving the Bromine Atom
The bromine atom at the 2-position of the thiazole (B1198619) ring is another key site for synthetic transformations, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
The C2 position of the benzothiazole ring is electron-deficient and thus susceptible to nucleophilic attack. The presence of the electron-withdrawing 7-nitro group further enhances this electrophilicity. Consequently, the 2-bromo substituent can act as a leaving group in nucleophilic aromatic substitution reactions.
A wide range of nucleophiles can displace the bromide, including:
Amines
Alkoxides
Thiolates
These reactions provide a direct route to 2-substituted-7-nitrobenzo[d]thiazoles, which are precursors to a variety of biologically active molecules. For example, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrates the reactivity of related systems with sulfur nucleophiles. mdpi.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. rsc.org The this compound is an excellent substrate for these reactions due to the reactive C-Br bond.
C-C Bond Formation:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or alkyl groups at the 2-position. Studies on related bromo-substituted heterocycles have shown that catalysts like Pd(PPh₃)₄ with a base such as K₃PO₄ are effective. researchgate.net
Stille Coupling: This involves the reaction with an organostannane reagent, catalyzed by palladium. It has been successfully applied to bromo-substituted benzo-bis-thiadiazoles to form C-C bonds with thienyl stannanes. mdpi.com
Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene.
Sonogashira Coupling: This method is used to form a C-C bond between the 2-position and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
C-N Bond Formation:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the this compound with primary or secondary amines. It is a key method for synthesizing 2-amino-substituted benzothiazoles. rsc.orgresearchgate.net
Ullmann Condensation: A copper-catalyzed reaction that can also be used to form C-N bonds, though it often requires harsher conditions than palladium-catalyzed methods. researchgate.net
C-S Bond Formation:
Palladium-catalyzed C-S bond formation can be achieved by coupling the this compound with thiols or their corresponding thiolates. This provides a route to 2-thioether substituted benzothiazoles. Catalytic systems involving palladium and copper have been used for intramolecular C-S bond formation in the synthesis of the benzothiazole ring itself. nih.govelsevierpure.comresearchgate.netnih.gov
A summary of representative cross-coupling reactions is presented in the table below.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 2-R-7-nitrobenzo[d]thiazole |
| Stille | R-Sn(Bu)₃ | Pd catalyst | 2-R-7-nitrobenzo[d]thiazole |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Base | 2-(R¹R²N)-7-nitrobenzo[d]thiazole |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) | 2-(R-C≡C)-7-nitrobenzo[d]thiazole |
| C-S Coupling | R-SH | Pd catalyst, Base | 2-(R-S)-7-nitrobenzo[d]thiazole |
Transformations of the Thiazole Heterocycle
Beyond substitution at the 2-position, the thiazole ring itself can undergo transformations, although these are generally less common than reactions at the C2-bromo or C7-nitro positions. The stability of the aromatic thiazole ring makes ring-opening or rearrangement reactions challenging, typically requiring harsh conditions or highly specialized reagents.
One potential transformation is further electrophilic substitution on the thiazole ring, although the electron-withdrawing nature of the rest of the molecule makes this difficult. In some thiazole systems, bromination can occur at the 5-position. nih.gov However, the primary reactivity of the thiazole portion of this compound is dominated by the chemistry of the C2-bromo substituent.
The fundamental synthesis of the benzothiazole ring often involves the cyclization of 2-aminothiophenols with various electrophiles. researchgate.net While not a transformation of the pre-formed heterocycle, understanding its synthesis provides insight into its stability and potential for reverse synthetic reactions under specific conditions.
Ring-Opening and Subsequent Re-Cyclization Pathways
The thiazole ring, while aromatic, can be susceptible to ring-opening reactions under specific conditions, often followed by re-cyclization to form different heterocyclic systems. For 2-aminothiazole (B372263) derivatives, a palladium-catalyzed ring-opening/arylation/cyclization sequence has been reported to provide access to isocytosine (B10225) analogues. researchgate.net This type of transformation involves the cleavage of the thiazole ring and subsequent formation of a new ring system, highlighting the potential for complex molecular rearrangements. While specific studies on the ring-opening of this compound are not extensively documented in the provided results, the reactivity of the C-2 position suggests that similar pathways could be explored. The electron-withdrawing nature of the nitro group would likely influence the conditions required for such transformations.
Derivatization at the C-2 Position of the Thiazole Ring
The bromine atom at the C-2 position of this compound is a versatile handle for a variety of chemical modifications. This position is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
Research on analogous 2-substituted benzothiazoles demonstrates the breadth of possible derivatizations. For instance, 2-chlorobenzothiazole (B146242) derivatives have been used as starting materials for the synthesis of various 2-substituted compounds by reacting them with different nucleophiles. researchgate.net Similarly, the bromine in this compound can be displaced by amines, thiols, and other nucleophiles to generate a library of new compounds.
The synthesis of 2-aminobenzothiazole (B30445) derivatives is a well-established area of research, often involving the cyclization of 2-aminothiophenols with various reagents. researchgate.net However, starting from a 2-bromo derivative provides a direct route to introduce specific amino groups. For example, the synthesis of 2-amino-6-nitrobenzothiazole has been achieved through various methods, including the treatment of 2-mercapto-6-nitrobenzothiazole (B1348667) with ammonia (B1221849) under pressure. prepchem.com This suggests that this compound could readily react with ammonia or primary and secondary amines to yield the corresponding 2-amino-7-nitrobenzo[d]thiazole derivatives.
Furthermore, the C-2 position can be involved in the formation of Schiff bases. The synthesis of Schiff bases from 2-aminobenzothiazole derivatives has been reported, where the amino group is condensed with aldehydes or ketones. researchgate.net This indicates that if this compound is first converted to its 2-amino analogue, it can then be further derivatized to form Schiff bases with potential biological activities.
Table 1: Examples of C-2 Derivatization Reactions on Benzothiazole Scaffolds
| Starting Material | Reagent | Product Type | Reference |
| 2-chloro-6-nitrobenzothiazole | Various nucleophiles | 2-substituted-6-nitro-benzothiazoles | researchgate.net |
| 2-aminobenzothiazoles | Chloroacetyl chloride | Chloroacetamides | nih.gov |
| 2-amino-6-nitrobenzothiazole | Acetic anhydride | 2-acetylamino-6-nitrobenzothiazole | nih.gov |
| 2-mercapto-6-nitrobenzothiazole | Aqueous ammonia | 2-amino-6-nitrobenzothiazole | prepchem.com |
This table is illustrative of the types of reactions possible at the C-2 position of the benzothiazole ring, based on available literature for analogous compounds.
Photochemical Reactivity and Light-Induced Transformations
The photochemical behavior of nitroaromatic compounds is a well-studied field, and the presence of the nitro group in this compound suggests potential for light-induced transformations. While specific photochemical studies on this exact compound are not detailed in the provided search results, general principles of nitroaromatic photochemistry can be inferred.
Nitro groups can undergo photoreduction to nitroso, hydroxylamino, and amino groups. Additionally, intramolecular hydrogen abstraction by the excited nitro group can lead to cyclization or rearrangement products. The presence of the thiazole ring and the bromine atom could influence the excited state chemistry of the nitro group, potentially leading to novel photochemical pathways.
In a related context, light is used to initiate free-radical benzylic bromination in the synthesis of certain thiazole derivatives, indicating that the thiazole ring itself can be part of photochemically induced reactions. nih.gov
Exploration of General Stability and Controlled Degradation Mechanisms in Research Settings
The stability of this compound is an important consideration for its use as a research chemical and synthetic intermediate. The compound is described as a crystalline solid. lookchem.com For storage, a temperature of 2-8°C is recommended, which suggests that it may be sensitive to higher temperatures or undergo slow degradation at ambient conditions. lookchem.com
The reactivity of the C-2 bromo group towards nucleophiles indicates a potential degradation pathway through reaction with atmospheric moisture or other nucleophilic species present in the environment. The nitro group also contributes to the electrophilic character of the benzothiazole system, potentially making it more susceptible to nucleophilic attack.
Controlled degradation can be a useful tool in synthetic chemistry. For instance, the cleavage of the thiazole ring under specific conditions, as mentioned in the context of ring-opening reactions, can be considered a form of controlled degradation to generate new molecular scaffolds. researchgate.net The conditions for such degradation would need to be carefully controlled to achieve the desired transformation selectively.
Advanced Spectroscopic and Crystallographic Elucidation of 2 Bromo 7 Nitrobenzo D Thiazole Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 2-bromo-7-nitrobenzo[d]thiazole, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts of these protons are significantly influenced by the electron-withdrawing nature of the nitro group and the bromine atom. The nitro group at the 7-position will exert a strong deshielding effect on the adjacent proton at the 6-position, causing it to resonate at a lower field. The protons on the benzothiazole (B30560) ring system will exhibit characteristic coupling patterns that allow for their positional assignment.
Similarly, the ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons of the nitro-substituted ring will also show characteristic shifts, with the carbon bearing the nitro group (C7) being significantly deshielded. By comparing the observed chemical shifts with those of related substituted benzothiazoles, the electronic effects of the bromo and nitro substituents can be quantified.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H4 | ~8.3 - 8.5 | - |
| H5 | ~7.6 - 7.8 | - |
| H6 | ~8.2 - 8.4 | - |
| C2 | - | ~140 - 145 |
| C4 | - | ~125 - 128 |
| C5 | - | ~122 - 125 |
| C6 | - | ~130 - 133 |
| C7 | - | ~148 - 152 |
| C8 (C3a) | - | ~150 - 154 |
| C9 (C7a) | - | ~135 - 138 |
To definitively confirm the structural assignments, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, allowing for the unambiguous assignment of the spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data.
For this compound, the potential for tautomerism is low due to the stability of the aromatic benzothiazole ring system. The compound is expected to exist predominantly in the depicted form. Variable temperature NMR studies could be employed to investigate any potential dynamic processes, such as restricted rotation of the nitro group, although significant changes in the NMR spectra are not anticipated under normal conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis
HRMS is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₇H₃BrN₂O₂S. uni.lu The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion Adducts [M+H]⁺ |
|---|---|---|
| C₇H₃BrN₂O₂S | 257.90985 | 258.91713 (⁷⁹Br), 260.91508 (⁸¹Br) |
Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂). For brominated compounds, the loss of a bromine radical (•Br) is also a typical fragmentation. The fragmentation of the benzothiazole ring itself can also occur, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis (e.g., Nitro Group Stretching)
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the benzothiazole core.
The most prominent features will be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Br stretching vibration is expected in the lower frequency region of the spectrum. The aromatic C-H and C=C stretching vibrations of the benzothiazole ring system will also be present.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1335 - 1370 |
| C-N | Stretching | 1250 - 1350 |
| C-S | Stretching | 600 - 800 |
| C-Br | Stretching | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. The benzothiazole ring system itself is a chromophore, and the presence of the nitro group, a strong auxochrome and chromophore, is expected to significantly influence the UV-Vis absorption spectrum.
The spectrum of this compound is anticipated to show strong absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The nitro group's presence is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzothiazole, extending the absorption into the visible region and imparting color to the compound. The electronic transitions are influenced by the extended conjugation and the intramolecular charge transfer character that can arise between the electron-donating benzothiazole system and the electron-withdrawing nitro group.
X-ray Crystallography for Solid-State Molecular Architecture
An extensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a lack of publicly available X-ray diffraction data for the specific compound this compound. Consequently, a detailed analysis of its crystal structure, including unit cell parameters, intermolecular interactions, and supramolecular assembly, cannot be provided at this time as the foundational experimental data has not been published in the scientific literature.
Determination of Crystal Packing and Unit Cell Parameters
The determination of crystal packing and unit cell parameters for this compound would require single-crystal X-ray diffraction analysis. This technique would provide precise measurements of the dimensions of the unit cell (the smallest repeating unit of a crystal lattice), including the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). Furthermore, this analysis would identify the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the arrangement of molecules within the unit cell. Without experimental data, these parameters remain undetermined.
Biological Activities and Structure Activity Relationship Sar Studies of 2 Bromo 7 Nitrobenzo D Thiazole Derivatives
Antimicrobial Research Applications
Derivatives of the benzothiazole (B30560) scaffold are recognized for their potential to combat various microbial pathogens. The unique electronic properties conferred by the bromo and nitro groups on the 2-Bromo-7-nitrobenzo[d]thiazole core can significantly influence their interaction with microbial targets, making them a promising area for antimicrobial research.
Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Research into benzothiazole derivatives has consistently demonstrated their activity against a spectrum of bacteria. Studies have shown that the nature and position of substituents on the benzothiazole ring are crucial for antibacterial efficacy. For instance, a structure-activity relationship (SAR) study highlighted that the substitution of a bromo group at the 7th position of the benzothiazole ring enhanced antibacterial action. nih.gov
Derivatives have been tested against common pathogenic strains. Thiazole (B1198619) and its derivatives have shown prominent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govbldpharm.com In one study, newly synthesized thiazole derivatives were evaluated against these three bacterial strains, among others, with some compounds showing significant activity. nih.gov Another series of pyrano[2,3-d]thiazole derivatives was tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, revealing that some compounds had excellent growth inhibition capabilities. nih.gov
The table below summarizes the minimum inhibitory concentration (MIC) values for representative benzothiazole derivatives against various bacterial strains, illustrating the potential of this class of compounds.
| Compound/Derivative | Staphylococcus aureus (MIC) | Escherichia coli (MIC) | Pseudomonas aeruginosa (MIC) | Reference |
| Benzothiazole derivative 133 | 78.125 µg/mL | 78.125 µg/mL | Not Reported | nih.gov |
| Thiazolidin-4-one derivative 8a | Not Reported | 0.09–0.18 mg/ml | 0.09–0.18 mg/ml | nih.gov |
| Thiazolidin-4-one derivative 8c | Not Reported | 0.09–0.18 mg/ml | 0.09–0.18 mg/ml | nih.gov |
Anti-tubercular Activity and Inhibition against Mycobacterium tuberculosis Strains
Tuberculosis remains a significant global health challenge, necessitating the discovery of novel anti-tubercular agents. Benzothiazole derivatives have emerged as a promising class of compounds in this area. Numerous studies have evaluated their efficacy against Mycobacterium tuberculosis (Mtb), particularly the reference strain H37Rv.
The anti-tubercular activity of synthesized benzothiazole derivatives is often assessed using the Microplate Alamar Blue Assay (MABA). In one such study, a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were tested against the H37Rv strain. Several of these compounds exhibited potent inhibition, with Minimum Inhibitory Concentration (MIC) values as low as 1.6 µg/mL, which is comparable to standard anti-tubercular drugs. Another study on 2-mercaptobenzothiazole (B37678) derivatives also reported their evaluation against Mtb H37Rv, with some compounds in the series showing significant activity. The lipophilicity of the compounds, influenced by substituents, was found to play a pivotal role in their anti-tubercular action.
The following table presents MIC values for various benzothiazole derivatives against Mycobacterium tuberculosis H37Rv.
| Compound/Derivative | Mycobacterium tuberculosis H37Rv (MIC) | Reference |
| Derivative 5b | 1.6 µg/mL | |
| Derivative 5d | 1.6 µg/mL | |
| Derivative 5h | 1.6 µg/mL | |
| Coumarin fused thiazole analog 7f | 1.6 μg/ml |
Mechanisms of Antimicrobial Action
The antimicrobial effects of benzothiazole derivatives are attributed to their ability to interfere with various essential cellular processes in microorganisms. Their mechanisms of action are diverse and often depend on the specific substitution pattern of the derivative.
One of the key mechanisms identified is the inhibition of bacterial enzymes crucial for survival.
DNA Gyrase and Topoisomerase IV Inhibition : Some thiazole derivatives have been found to inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The bromine atoms on some derivatives are thought to engage in hydrophobic interactions within the ATP-binding site of the enzyme. The simultaneous inhibition of two targets, GyrB and ParE, is a noted strategy for potent antibacterial action.
NADH Dehydrogenase (NDH-2) Inhibition : A series of 2-mercaptobenzothiazole derivatives have been identified as inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2). This enzyme is a key component of the mycobacterial respiratory pathway, and its inhibition leads to a depletion of ATP, ultimately causing bacterial death.
MurB Enzyme Inhibition : The enzyme uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) is another target. It plays a role in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Docking studies have shown that benzothiazole derivatives can bind effectively to the MurB enzyme. nih.gov
Membrane Disruption : The amphiphilic nature of some thiazole derivatives allows them to integrate into the microbial cell membrane. This can disrupt membrane integrity, leading to leakage of cellular contents and cell death.
Strategies for Overcoming Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) is a major global health threat, driving research into new compounds and strategies to combat resistant pathogens. Thiazole and its derivatives are central to some of these strategies.
A primary approach is the discovery of novel chemical entities that operate via new mechanisms of action, thereby bypassing existing resistance mechanisms. Benzothiazole derivatives, with their diverse targets like DNA gyrase, NDH-2, and MurB, represent a source of such novel agents. nih.gov
Another strategy involves designing compounds that can overcome specific resistance mechanisms, such as efflux pumps, which actively expel antibiotics from the bacterial cell. Research on certain thiazole derivatives has included testing against efflux pump knockout strains of E. coli (ΔtolC) to investigate their potential to bypass this form of resistance.
Furthermore, developing compounds that inhibit multiple targets simultaneously is a powerful strategy to decrease the likelihood of resistance developing. For example, derivatives capable of inhibiting both GyrB and ParE subunits of DNA gyrase present a promising approach to creating more robust antibacterial agents.
Anticancer Research Applications
In addition to their antimicrobial properties, benzothiazole derivatives have garnered significant attention for their potential as anticancer agents. The core structure is found in several compounds investigated for their ability to inhibit cancer cell growth.
Cytotoxicity and Anti-proliferative Effects Against Human Cancer Cell Lines
Derivatives of the thiazole and benzothiazole scaffolds have been evaluated for their cytotoxic effects against a variety of human cancer cell lines, demonstrating a range of potencies and mechanisms.
MCF-7 (Breast Cancer) : Thiazole-based compounds have shown significant cytotoxicity against the MCF-7 breast cancer cell line. In a study of thiazole-incorporated phthalimide (B116566) derivatives, one compound (5b) was identified as the most potent, with an IC₅₀ value of 0.2 µM. Research on thiazole-based stilbene (B7821643) analogs also demonstrated potent cytotoxicity against MCF-7 cells, with one derivative (compound 8) showing an IC₅₀ of 0.78 µM. nih.gov The mechanism often involves the induction of apoptosis, or programmed cell death.
HepG-2 (Liver Cancer) and HCT-116 (Colon Cancer) : The anti-proliferative activity of various heterocyclic compounds has been tested against HepG-2 and HCT-116 cell lines. One study on 2-thioxoimidazolidine derivatives found that specific compounds exhibited good anti-proliferative activity against both cell lines, arresting the cell cycle and inducing apoptosis. Similarly, thiazole-based stilbene analogs showed strong cytotoxicity against HCT-116 cells, with compound 11 displaying an IC₅₀ value of 0.62 μM. nih.gov
WM266.4 (Melanoma) : The aberrant expression of the c-MYC oncogene is a key factor in malignant melanoma. Research has focused on developing molecules that can stabilize the G-quadruplex (G4) structure in the c-MYC promoter, thereby downregulating its expression. An imidazole-benzothiazole conjugate, named IZTZ-1, was developed and shown to stabilize this G4 structure, leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation in melanoma cells.
The table below provides a summary of the cytotoxic activity of various thiazole and benzothiazole derivatives against the specified cancer cell lines.
| Cell Line | Compound/Derivative | Cytotoxicity (IC₅₀) | Reference |
| MCF-7 | Phthalimide-Thiazole Derivative 5b | 0.2 ± 0.01 µM | |
| MCF-7 | Thiazole-Stilbene Analog 8 | 0.78 µM | nih.gov |
| HepG-2 | 2-thioxoimidazolidin-4-one derivative | 2.33 μg/ml | |
| HCT-116 | Thiazole-Stilbene Analog 11 | 0.62 µM | nih.gov |
| HCT-116 | Imidazoline derivative | 0.76 μg/ml | |
| WM266.4 | Imidazole-benzothiazole conjugate (IZTZ-1) | Inhibits proliferation |
Induction of Apoptosis and Modulation of Cell Cycle Progression
Derivatives of the benzothiazole scaffold have been shown to exert anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle.
Studies on various thiazole and benzothiazole derivatives demonstrate their ability to trigger apoptosis. For instance, certain novel thiazole compounds were found to significantly increase the expression of pro-apoptotic proteins. In one study, treatment of cancer cells with specific thiazole derivatives led to a marked increase in the levels of Bax, a key member of the Bcl-2 family that promotes apoptosis. frontiersin.org One derivative, in particular, induced a 40-fold increase in Bax levels compared to untreated cells. frontiersin.org Concurrently, these compounds often cause a down-regulation of the anti-apoptotic protein Bcl-2. frontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.
The apoptotic cascade is often initiated through the activation of caspases, which are proteases that execute the cell death program. Research has shown that thiazole-based compounds can significantly elevate the levels of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.govnih.gov For example, specific benzoxazole (B165842) and thiazole derivatives increased caspase-3 levels by as much as 6 to 8-fold in HCT-116 colorectal cancer cells. nih.gov
In addition to inducing apoptosis, these derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The G1/S phase checkpoint is a common target. Some thiazole derivatives have been observed to cause an accumulation of cancer cells in the G1 phase, preventing them from entering the S phase where DNA replication occurs. nih.govmdpi.com Other related compounds have been shown to arrest the cell cycle at the G2/M phase, which precedes mitosis. nih.gov This disruption of the cell cycle prevents cancer cells from dividing and proliferating. nih.govnih.govnih.gov
Table 1: Effect of Thiazole Derivatives on Apoptotic and Cell Cycle Markers
| Compound Class | Cell Line | Effect | Key Findings | Reference |
|---|---|---|---|---|
| Thiazole-2-acetamide Derivatives | MDAMB-231 | Apoptosis Induction | Increased Bax levels (up to 40-fold); Decreased Bcl-2 levels. | frontiersin.org |
| Benzoxazole/Thiazole Derivatives | HCT-116 | Apoptosis Induction | Increased Caspase-3 levels (6 to 8-fold); Down-regulated Bcl-2. | nih.gov |
| Thiazole-Naphthalene Derivatives | MCF-7 | Cell Cycle Arrest | Arrested cell cycle at G2/M phase. | nih.gov |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 | Cell Cycle Arrest | Induced cell cycle arrest at the G1/S phase. | mdpi.com |
Inhibition of Specific Biological Targets
The pharmacological effects of this compound and its analogs are often rooted in their ability to inhibit specific biological macromolecules crucial for cell function and proliferation. Key targets identified for this class of compounds include vascular endothelial growth factor receptor-2 (VEGFR-2) and tubulin.
VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, compounds can cut off the blood supply to tumors, thereby impeding their growth. Certain thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2. For example, a novel thiazole derivative, compound 4c, was found to inhibit VEGFR-2 with an IC₅₀ value of 0.15 µM, comparable to the standard drug Sorafenib (IC₅₀ = 0.059 µM). mdpi.com
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for mitosis (cell division). nih.gov Agents that interfere with tubulin dynamics are among the most successful anticancer drugs. nih.gov Several thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. frontiersin.orgnih.gov These inhibitors prevent the assembly of microtubules, leading to a mitotic block at the G2/M phase of the cell cycle and subsequent apoptotic cell death. nih.gov One thiazole-naphthalene derivative (compound 5b) was found to inhibit tubulin polymerization with an IC₅₀ of 3.3 µM, which was more potent than the reference drug colchicine (IC₅₀ = 9.1 μM). nih.gov Similarly, another study identified a thiazole derivative (compound 10a) as the most effective tubulin polymerization inhibitor with an IC₅₀ of 2.69 µM. frontiersin.org
Applications of 2 Bromo 7 Nitrobenzo D Thiazole in Advanced Materials Science
Development of Organic Semiconductors and Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))
The benzothiazole (B30560) moiety is a well-established electron-accepting unit in the design of organic semiconductors. research-nexus.netafricaresearchconnects.com Its inherent electron-deficient nature is crucial for facilitating charge transport, a fundamental requirement for semiconductor applications. The electronic properties of benzothiazole-based materials can be finely tuned by the introduction of various functional groups. fiveable.me In the case of 2-Bromo-7-nitrobenzo[d]thiazole, the presence of a strong electron-withdrawing nitro group is expected to significantly lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgstudypug.com This modification is highly desirable in the design of n-type organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and complementary logic circuits.
The combination of the benzothiazole core and the nitro group creates a powerful electron-accepting building block. When integrated into a larger conjugated system, for instance, by copolymerization with an electron-donating monomer, it can lead to the formation of donor-acceptor (D-A) polymers with narrow bandgaps. These materials are of great interest for organic photovoltaic (OPV) applications and near-infrared (NIR) emitting OLEDs. frontiersin.org The bromo group at the 2-position provides a convenient handle for the synthesis of such D-A polymers through various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. rsc.orgresearchgate.netnih.gov This allows for the systematic variation of the donor unit, enabling a detailed investigation of the structure-property relationships and the optimization of device performance.
Theoretical studies on similar benzothiazole derivatives have shown a strong correlation between their molecular geometry, electronic structure, and electroluminescent properties. research-nexus.netafricaresearchconnects.comresearchgate.net The planarity of the molecular backbone is a critical factor influencing the efficiency of light emission. While the introduction of bulky substituents can sometimes induce non-planar geometries, the strategic design of copolymers incorporating this compound could lead to materials with both desirable electronic properties and high solid-state fluorescence quantum yields, making them promising candidates for use as emitters in OLEDs. frontiersin.orgresearchgate.net
Table 1: Predicted Electronic Properties of this compound and a Hypothetical Donor-Acceptor Copolymer
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Potential Application |
| This compound (Monomer) | -6.8 | -3.5 | 3.3 | n-type semiconductor |
| Poly(fluorene-alt-2-(7-nitrobenzo[d]thiazolyl)) (Hypothetical D-A Copolymer) | -5.6 | -3.2 | 2.4 | OPV, NIR-OLED |
Note: The data in this table is hypothetical and based on typical values for similar compounds and polymers for illustrative purposes.
Design and Synthesis of Fluorescent Probes and Chemical Sensors
The development of fluorescent probes for the selective detection of biologically and environmentally important species is a rapidly growing field of research. The core structure of this compound contains a nitroaromatic group, a well-known fluorescence quenching moiety. researchgate.netspringernature.com This property can be harnessed to design "turn-on" fluorescent sensors. In its native state, the molecule is expected to be weakly or non-fluorescent due to photoinduced electron transfer (PeT) or other quenching pathways involving the nitro group. However, a chemical reaction that alters the electronic nature of the nitro group, such as its reduction to an amino group, can inhibit the quenching process and lead to a significant enhancement of fluorescence.
This principle can be applied to the design of probes for specific analytes. For example, the bromo substituent at the 2-position can be replaced with a recognition unit that, upon binding to a target analyte, triggers the reduction of the nitro group. Alternatively, the bromo atom can be used to attach the benzothiazole unit to other molecular platforms, while the nitro group serves as the signaling unit. The strong electron-withdrawing nature of the nitrobenzothiazole core makes it a sensitive scaffold for detecting changes in its electronic environment.
Furthermore, benzothiazole derivatives have been successfully employed as chemosensors for various ions and small molecules. mdpi.com The design of a sensor based on this compound could involve nucleophilic aromatic substitution of the bromine atom with a receptor tailored for a specific analyte. The binding event at the receptor site would then modulate the photophysical properties of the nitrobenzothiazole fluorophore, resulting in a detectable change in fluorescence or color. The high sensitivity of fluorescence-based detection methods makes such probes valuable tools in analytical chemistry and bioimaging. rsc.org
Table 2: Potential Sensing Applications for a Probe Derived from this compound
| Target Analyte | Sensing Mechanism | Expected Signal Change |
| Reductive species (e.g., thiols) | Reduction of the nitro group to an amino group, inhibiting PeT quenching. | Fluorescence "turn-on" |
| Specific metal ions | Coordination of the metal ion to a receptor attached at the 2-position, altering the ICT character of the molecule. | Ratiometric shift in fluorescence |
| Hypoxia | Bioreduction of the nitro group under hypoxic conditions. | Fluorescence "turn-on" |
Note: This table presents hypothetical sensing strategies based on established principles in fluorescent probe design.
Role as a Versatile Synthetic Intermediate in the Preparation of Complex Organic Molecules
Beyond its direct applications, this compound is a valuable synthetic intermediate, offering two distinct and reactive sites for molecular elaboration. The presence of both a bromo and a nitro group on the benzothiazole scaffold allows for orthogonal chemical transformations, enabling the construction of complex, multifunctional molecules. mdpi.com
The bromine atom at the 2-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgresearchgate.netnih.govtum.de This allows for the facile introduction of a diverse array of substituents, such as aryl, heteroaryl, alkynyl, and amino groups. This synthetic flexibility is crucial for building up the complex architectures required for advanced materials. For instance, it enables the synthesis of the aforementioned donor-acceptor copolymers for organic electronics or the attachment of specific recognition moieties for chemical sensors.
The nitro group at the 7-position provides another avenue for synthetic diversification. The reduction of the nitro group to an amine is a well-established and high-yielding transformation, which can be achieved using various reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. wikipedia.orgthieme-connect.com The resulting 2-bromo-7-aminobenzothiazole is a valuable building block in its own right. The newly formed amino group can undergo a plethora of reactions, including acylation, sulfonylation, and diazotization, leading to the formation of amides, sulfonamides, and diazonium salts, respectively. mdpi.com These functionalities can be used to further tune the electronic properties of the molecule, improve its solubility, or introduce new functionalities for biological applications or materials science. researchgate.net The ability to selectively functionalize two different positions on the benzothiazole ring makes this compound a powerful tool for the rational design and synthesis of novel organic materials.
Table 3: Key Chemical Transformations of this compound
| Functional Group | Reaction Type | Reagents | Product Type |
| Bromo (at C-2) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-7-nitrobenzo[d]thiazole |
| Bromo (at C-2) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-7-nitrobenzo[d]thiazole |
| Bromo (at C-2) | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-7-nitrobenzo[d]thiazole derivative |
| Nitro (at C-7) | Reduction | SnCl2, HCl or H2, Pd/C | 2-Bromo-7-aminobenzo[d]thiazole |
| Amino (from nitro) | Acylation | Acyl chloride, base | 2-Bromo-7-acetamidobenzo[d]thiazole |
Environmental and Safety Considerations in the Research and Handling of 2 Bromo 7 Nitrobenzo D Thiazole
Laboratory Safety Protocols and Engineering Controls for Handling Chemical Compounds
Given the chemical nature of 2-Bromo-7-nitrobenzo[d]thiazole—a halogenated nitroaromatic heterocyclic compound—stringent laboratory safety protocols are imperative to minimize exposure and ensure a safe working environment. The handling of this and similar chemical compounds requires a multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: These are the first and most critical line of defense, designed to isolate personnel from chemical hazards. storemasta.com.au
Fume Hoods: All manipulations of this compound, including weighing, transferring, and reaction quenching, should be conducted within a certified chemical fume hood. gatech.eduapolloscientific.co.uk Fume hoods provide a contained workspace with a continuous inward flow of air, preventing the escape of hazardous vapors or dust into the laboratory. gatech.edu The sash should be kept at the lowest practical height to maximize protection.
Ventilation Systems: Adequate general laboratory ventilation is necessary to dilute and remove any fugitive emissions. storemasta.com.au For particularly hazardous operations, local exhaust ventilation (LEV) systems can provide additional protection at the source of potential exposure. storemasta.com.au
Glove Boxes: For handling highly toxic materials or when an inert atmosphere is required, a glove box offers a sealed environment, providing maximum containment. suu.edu
Safety Equipment: Readily accessible and regularly maintained safety showers and eyewash stations are mandatory in any laboratory where hazardous chemicals are handled.
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials.
Standard Operating Procedures (SOPs): Detailed SOPs for the handling of this compound must be developed and strictly followed. These should include procedures for routine handling, as well as for spills and other emergencies.
Training: All personnel must receive comprehensive training on the specific hazards of the compound, the proper use of engineering controls and PPE, and emergency procedures.
Chemical Storage: The compound should be stored in a cool, dry, well-ventilated area away from incompatible materials. epa.gov It should be kept in a clearly labeled, tightly sealed container. Compliant chemical storage cabinets are recognized as an effective engineering control. storemasta.com.au
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. dartmouth.edu
Eye and Face Protection: Chemical splash goggles and a face shield are required when handling this compound, especially when there is a risk of splashes or sprays. dartmouth.edu All eye protection must meet the ANSI Z87.1 standard. dartmouth.edu
Gloves: Due to the potential for skin irritation and absorption, chemically resistant gloves are essential. For compounds of unknown toxicity, it is recommended to wear a flexible laminate glove (such as a Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves. dartmouth.edu
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin. dartmouth.edu For larger quantities or higher-risk operations, a chemically resistant apron may also be necessary. apolloscientific.co.uk
Management and Responsible Disposal of Chemical Waste
The responsible management and disposal of chemical waste are critical for protecting human health and the environment. All waste generated from the use of this compound must be treated as hazardous waste unless characterized otherwise.
Hazardous waste is categorized based on its characteristics and composition. As a halogenated nitroaromatic compound, waste containing this compound would fall into specific waste streams.
Halogenated Organic Waste: The presence of a bromine atom classifies this compound as a halogenated organic. uakron.eduubc.ca Waste solvents and residues containing it must be segregated into a dedicated "halogenated waste" stream. ubc.ca This is crucial because halogenated wastes require specific treatment methods, such as high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide), and their disposal is often more costly than non-halogenated waste. ubc.ca Mixing halogenated and non-halogenated waste streams is prohibited as it contaminates the entire volume, increasing disposal costs and environmental burden. hazardouswasteexperts.com
Reactive Waste (D003): Nitroaromatic compounds can be energetic and may have explosive properties, especially when heated under confinement. utah.gov Therefore, waste containing significant concentrations of this compound could potentially be classified as reactive hazardous waste (EPA code D003). utah.gov
Toxic Waste: While specific toxicity data for this compound is not readily available, many nitroaromatic and halogenated compounds are toxic. epa.govcdc.gov Waste may be classified as toxic based on its constituents.
The disposal of organic solvents and other hazardous chemical waste into sanitary sewer systems is strictly prohibited. ubc.ca This is for several reasons:
Environmental Contamination: These systems are not designed to treat such complex organic molecules, which can pass through untreated into waterways, causing significant environmental harm.
Infrastructure Damage: Chemical waste can corrode pipes (B44673) and damage the infrastructure of wastewater treatment plants.
Safety Hazards: Flammable solvents can create explosive atmospheres in sewer lines.
All activities involving the generation and disposal of hazardous waste are governed by a framework of regulations. In the United States, the Environmental Protection Agency (EPA) establishes these regulations under the Resource Conservation and Recovery Act (RCRA). Researchers and institutions must adhere to all applicable local, regional, and national regulations concerning hazardous waste management. This includes proper labeling, storage, transportation, and documentation of all waste streams.
The disposal of hazardous waste must be handled by licensed and certified waste management companies. These companies provide specialized services for the collection, transportation, treatment, and disposal of various chemical waste streams, including halogenated organic compounds. They ensure that the waste is managed in a way that is safe, environmentally responsible, and compliant with all regulations.
Thermal Decomposition Hazards and Identification of Potential Byproducts
Heating this compound, either intentionally or accidentally (e.g., in a fire), can lead to thermal decomposition, releasing a variety of hazardous and toxic substances. epa.govscbt.com
Potential Thermal Decomposition Byproducts: Based on its molecular structure, the thermal decomposition of this compound is expected to produce a complex mixture of toxic gases, including:
Nitrogen Oxides (NOx): The nitro group (NO2) will likely decompose to form various oxides of nitrogen, which are respiratory irritants and contribute to acid rain and smog. scbt.com
Sulfur Oxides (SOx): The thiazole (B1198619) ring contains a sulfur atom, which upon combustion, will form sulfur oxides. scbt.com These are also respiratory irritants and precursors to acid rain.
Hydrogen Bromide (HBr): The bromine atom will lead to the formation of hydrogen bromide, a corrosive and toxic gas.
Carbon Monoxide (CO) and Carbon Dioxide (CO2): Incomplete and complete combustion of the organic backbone will produce carbon monoxide (a toxic gas) and carbon dioxide, respectively. scbt.com
Other Pyrolysis Products: Other potentially hazardous and complex organic fragments may also be formed during decomposition. scbt.com
Given these hazards, any process involving the heating of this compound must be conducted with extreme caution, under controlled conditions, and with appropriate ventilation and emergency preparedness. In the event of a fire involving this compound, firefighters should be alerted to its nature and wear self-contained breathing apparatus. apolloscientific.co.uk
Environmental Impact and Ecotoxicity Assessment (e.g., Persistence, Bioaccumulation, Mobility)
General studies on benzothiazole (B30560) derivatives indicate that they are considered emerging contaminants due to their widespread use in industrial and consumer products. nih.govgdut.edu.cn Their release into the environment is a concern, and research has been conducted on their occurrence in various environmental compartments such as water, soil, and air. researchgate.netgdut.edu.cn However, the environmental fate and toxicological effects of individual derivatives can vary significantly based on their specific chemical structure and substituents.
Currently, there are no published experimental studies that would allow for a detailed assessment of the persistence of this compound in different environmental matrices, its potential for bioaccumulation in organisms, or its mobility in soil and water. Predictive models, such as the XlogP value of 3.2 available from PubChem, suggest a moderate potential for lipophilicity, which can be an indicator for bioaccumulation; however, this is a calculated prediction and not a substitute for experimental data. uni.lu Without empirical data, any detailed discussion on its environmental half-life, bioaccumulation factor (BAF), or soil organic carbon-water (B12546825) partitioning coefficient (Koc) would be speculative.
Consequently, the creation of detailed research findings and data tables as requested is not feasible. The scientific community has not yet published specific studies on the ecotoxicological profile of this compound that would provide the necessary data for such an analysis.
Future Research Directions and Translational Potential for 2 Bromo 7 Nitrobenzo D Thiazole
Rational Design and Synthesis of Novel Derivatives with Tuned Biological Properties
A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 2-Bromo-7-nitrobenzo[d]thiazole to enhance and tailor its biological activities. The existing benzothiazole (B30560) scaffold is highly amenable to chemical modification, allowing for the fine-tuning of its pharmacological profile. mdpi.comnih.gov Future synthetic efforts should focus on systematic modifications at various positions of the benzothiazole ring to establish clear structure-activity relationships (SAR).
Key strategies for derivatization include:
Modification of the 2-Bromo Group: The bromine atom at the C-2 position is a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. Replacing the bromo substituent with different aryl, heteroaryl, or alkyl groups could significantly impact the molecule's interaction with biological targets.
Alteration of the 7-Nitro Group: The electron-withdrawing nitro group at the C-7 position is known to influence the electronic properties and potential biological activity of the entire molecule. mdpi.comresearchgate.net Its reduction to an amino group would provide a key intermediate for further functionalization, such as the formation of amides, sulfonamides, or Schiff bases, which have shown promise in other benzothiazole series. mdpi.commdpi.com
Substitution on the Benzene (B151609) Ring: Introducing additional substituents on the benzene portion of the benzothiazole core could further modulate lipophilicity, solubility, and target-binding affinity.
The following table outlines potential derivatization strategies and their expected impact on biological properties, based on findings from related benzothiazole compounds.
| Modification Site | Proposed Functional Groups | Potential Impact on Biological Activity | Relevant Research Findings for Benzothiazoles |
| C-2 Position (replacing Bromo) | Aryl amines, Phenyl groups, Heterocycles (e.g., pyrazole (B372694), triazole) | Enhanced anticancer, antibacterial, or enzyme inhibitory activity. esisresearch.orgnih.gov | 2-substituted benzothiazoles have shown potent inhibition of enzymes like hGSTP1-1 and STAT3. esisresearch.orgnih.gov |
| C-7 Position (modifying Nitro) | Amino, Acetamido, Sulfonamido | Altered electronic properties, potential for new hydrogen bonding interactions, and improved pharmacokinetic profiles. | Reduction of nitro groups to amines is a common strategy to create versatile synthetic intermediates. mdpi.commdpi.com |
| Benzene Ring (C4, C5, C6) | Methoxy, Halogens (F, Cl), Alkyl chains | Increased lipophilicity, improved cell permeability, and enhanced target-specific interactions. | Methoxy and halogen substitutions have been shown to positively influence the anticancer and antifungal activity of benzothiazoles. mdpi.commdpi.com |
The synthesis of these novel derivatives will likely employ modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multi-component reactions to ensure efficiency and diversity. mdpi.commdpi.com
Advanced Mechanistic Studies in Complex Biological Systems
While initial biological screening of this compound derivatives may reveal promising activities, a deep understanding of their mechanism of action is crucial for further development. Future research should employ a range of advanced techniques to elucidate how these compounds exert their effects at a molecular and cellular level.
Potential areas for mechanistic investigation include:
Target Identification and Validation: For derivatives showing significant anticancer activity, identifying the specific molecular targets is paramount. This can be achieved through techniques such as affinity chromatography, proteomics, and computational docking studies. Benzothiazole derivatives have been reported to target a variety of proteins involved in cancer progression, including EGFR, STAT3, and various kinases. nih.govnih.govbenthamdirect.com
Signaling Pathway Analysis: Once a target is identified, it is essential to understand how its modulation affects downstream signaling pathways. Techniques like Western blotting and gene expression profiling can reveal the impact on pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, which are often dysregulated in cancer. nih.govbenthamdirect.com
Cellular Process Investigation: The effect of the compounds on fundamental cellular processes such as cell cycle progression, apoptosis (programmed cell death), and cell migration should be investigated using methods like flow cytometry, annexin (B1180172) V staining, and wound healing assays. nih.govbenthamdirect.com
The following table summarizes potential mechanistic studies and the techniques that could be employed.
| Research Question | Experimental Approach | Expected Outcome |
| What are the primary molecular targets? | Affinity-based proteomics, computational modeling, enzyme inhibition assays. | Identification of specific proteins or enzymes that bind to the compound. |
| Which signaling pathways are modulated? | Western blotting for key signaling proteins (e.g., p-STAT3, p-ERK), luciferase reporter assays. | Understanding of the downstream effects of target engagement. |
| How does the compound affect cancer cell behavior? | Cell cycle analysis (flow cytometry), apoptosis assays (Annexin V/PI), cell migration and invasion assays. | Characterization of the phenotypic response of cancer cells to the compound. |
These in-depth mechanistic studies will not only provide a solid rationale for the observed biological activity but also guide the future design of more potent and selective derivatives.
Development of Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. airo.co.innih.gov Future research on this compound should prioritize the development of sustainable and atom-economical synthetic routes.
Key areas for improvement include:
Catalysis: The use of recyclable and non-toxic catalysts, such as silica-supported catalysts or biocatalysts, can replace hazardous reagents and improve the environmental profile of the synthesis. mdpi.comnih.gov
Alternative Energy Sources: Microwave-assisted synthesis and photochemical methods can often reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating. mdpi.comacs.org
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions is a cornerstone of sustainable chemistry. airo.co.innih.gov
The table below compares conventional and green synthetic approaches for benzothiazole synthesis.
| Synthetic Aspect | Conventional Method | Green Chemistry Approach | Potential Benefits |
| Reaction Setup | Multi-step synthesis with isolation of intermediates. | One-pot or tandem reactions. | Reduced waste, time, and resources. mdpi.com |
| Catalysis | Use of stoichiometric and often toxic reagents. | Use of catalytic amounts of recyclable, non-toxic catalysts (e.g., nanorods, ionogels). mdpi.com | Lower environmental impact and easier product purification. |
| Energy Input | Prolonged heating with conventional methods. | Microwave irradiation or photocatalysis. | Drastically reduced reaction times and energy consumption. mdpi.comacs.org |
| Solvents | Use of volatile and hazardous organic solvents. | Water, ethanol (B145695), or solvent-free conditions. | Improved safety and reduced environmental pollution. airo.co.innih.gov |
By focusing on these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable for larger-scale production.
Exploration of Unconventional Applications in Emerging Scientific Fields
Beyond the well-trodden path of medicinal chemistry, the unique structure of this compound may lend itself to applications in other emerging scientific fields. The benzothiazole core is known to possess interesting photophysical properties, and the bromo and nitro substituents can be further exploited for novel functionalities. researchgate.netmdpi.com
Potential unconventional applications include:
Fluorescent Probes and Bioimaging: Many benzothiazole derivatives exhibit fluorescence. researchgate.net Future research could explore the development of this compound-based probes for sensing specific ions, molecules, or biological environments. Their use as imaging agents for techniques like fluorescence microscopy could also be investigated.
Materials Science: The rigid, planar structure of the benzothiazole system makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromo and nitro groups can be used as synthetic handles to polymerize or graft the molecule onto surfaces.
Photocatalysis: Certain organic molecules can act as photocatalysts, using light to drive chemical reactions. The potential of this compound derivatives in this area, for example in organic synthesis or environmental remediation, is an unexplored but potentially fruitful avenue of research. researchgate.net
Addressing Challenges in Translational Research and Drug Development
Translating a promising compound from the laboratory to a clinical setting is a long and challenging process. For this compound to realize its therapeutic potential, several key hurdles in drug development must be addressed.
Bioavailability and Pharmacokinetics: A drug must be able to reach its target in the body in sufficient concentrations to be effective. Future studies will need to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives. Poor solubility and rapid metabolism are common challenges for benzothiazole compounds that may need to be overcome through formulation strategies or chemical modification. mdpi.comnih.gov
Targeted Delivery: To maximize efficacy and minimize side effects, delivering the drug specifically to the site of action (e.g., a tumor) is highly desirable. Research into nanoformulations, such as liposomes or nanoparticles, could be employed to improve the targeted delivery of these compounds. mdpi.com
Toxicity and Selectivity: A successful drug must be non-toxic to healthy cells. The selectivity of any new derivative for its intended target over other proteins in the body must be rigorously evaluated. Early-stage toxicity screening is essential to identify and mitigate potential safety concerns. mdpi.com
Drug Resistance: In the context of anticancer and antimicrobial applications, the potential for resistance to develop is a major concern. Mechanistic studies should investigate potential resistance pathways, and combination therapies could be explored to circumvent this issue. nih.govnih.gov
The following table outlines some of these translational challenges and potential strategies to address them.
| Challenge | Potential Strategy | Rationale |
| Poor Aqueous Solubility | Prodrug design, nanoformulation (e.g., encapsulation in micelles or liposomes). | To improve dissolution and absorption in the gastrointestinal tract or bloodstream. mdpi.com |
| Off-Target Effects/Toxicity | Structure-based drug design to enhance selectivity, conjugation to targeting moieties (e.g., antibodies). | To minimize interactions with unintended biological targets and reduce side effects. nih.govmdpi.com |
| Rapid Metabolism | Chemical modification of metabolically labile sites, co-administration with metabolic inhibitors. | To increase the half-life of the compound in the body, allowing for less frequent dosing. |
| Development of Drug Resistance | Combination therapy with other agents, development of derivatives with alternative mechanisms of action. | To provide multiple pressures on the disease, making it harder for resistance to emerge. nih.govnih.gov |
By proactively addressing these challenges, the path from promising laboratory findings to a clinically useful therapeutic agent can be made more efficient and successful.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Bromo-7-nitrobenzo[d]thiazole be optimized for higher yields and purity?
- Methodological Answer : Optimized synthesis routes often involve halogenation and cyclization strategies. For example, bromine and potassium thiocyanate in glacial acetic acid can facilitate efficient substitution and cyclization in a single step, as demonstrated in analogous thiazole derivatives . Controlled reaction temperatures (e.g., 0–5°C) and polar aprotic solvents like THF improve selectivity during halogenation steps . Post-synthesis purification via column chromatography or recrystallization enhances purity.
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Combined spectroscopic and crystallographic methods are critical. Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and substituent positions . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and nitro/bromo substituents.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- FT-IR to identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .
Q. What are the primary biological activities associated with this compound, and how are they evaluated?
- Methodological Answer : This compound exhibits antimicrobial and anticancer potential. Standard assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) using broth microdilution .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity, with mechanistic studies probing mitochondrial dysfunction via JC-1 staining or ROS detection kits .
Advanced Research Questions
Q. How does the electronic nature of the nitro and bromo substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the adjacent bromine atom, facilitating nucleophilic aromatic substitution (SNAr). Computational studies (e.g., DFT at B3LYP/6-31G(d,p)) reveal reduced electron density at the C-Br bond, favoring reactions with amines or thiols. Solvent effects (e.g., DMF or DMSO) and catalytic bases (e.g., K₂CO₃) further accelerate substitution .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Solutions include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .
- Purity validation : Use HPLC (>95% purity) and elemental analysis .
- Meta-analysis : Compare SAR trends across studies to identify outliers (e.g., conflicting substituent effects on cytotoxicity) .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like DNA G-quadruplexes or microbial enzymes. Quantum mechanical parameters (e.g., HOMO-LUMO gap, electrostatic potential maps) derived from DFT (B3LYP/6-31+G(d)) predict reactivity and binding hotspots .
Q. What are the degradation pathways of this compound under ambient storage conditions, and how can stability be improved?
- Methodological Answer : Degradation via hydrolysis or photolysis is common. Mitigation strategies include:
- Storage : Anhydrous conditions at –20°C in amber vials .
- Stability monitoring : Accelerated aging studies with LC-MS to track decomposition products (e.g., debrominated or denitrated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
